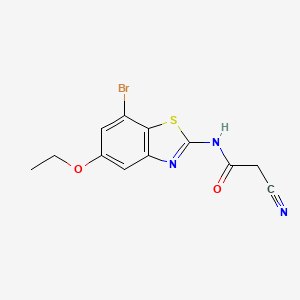

N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide

Description

N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at position 7, an ethoxy group at position 5, and a 2-cyanoacetamide moiety at position 2. The benzothiazole scaffold is pharmacologically significant, often associated with receptor-binding activity, while the bromine and ethoxy substituents modulate electronic and steric properties.

Properties

Molecular Formula |

C12H10BrN3O2S |

|---|---|

Molecular Weight |

340.20 g/mol |

IUPAC Name |

N-(7-bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide |

InChI |

InChI=1S/C12H10BrN3O2S/c1-2-18-7-5-8(13)11-9(6-7)15-12(19-11)16-10(17)3-4-14/h5-6H,2-3H2,1H3,(H,15,16,17) |

InChI Key |

GHKAWZZNGIPWRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C(=C1)Br)SC(=N2)NC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Bromination: The benzothiazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group at the 7-position.

Ethoxylation: The ethoxy group is introduced by reacting the brominated benzothiazole with an ethylating agent such as ethyl iodide in the presence of a base.

Cyanoacetamide Formation: Finally, the cyanoacetamide moiety is attached through a nucleophilic substitution reaction using cyanoacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with altered functional groups.

Substitution: New compounds with substituted groups replacing the bromo group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biological studies.

Medicine: Possible development as a drug candidate for treating diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

*logP values estimated using methods described in .

Key Observations:

- Lipophilicity: The target compound (logP ≈ 2.8) is more lipophilic than N-(4-phenyl)-2-cyanoacetamide (logP ≈ 1.2) due to the hydrophobic benzothiazole core and bromine substituent. However, it is less lipophilic than nitro-substituted benzoxazole analogs (logP ≈ 3.0), where electron-withdrawing groups enhance polarity .

Patent Landscape

Patent literature highlights benzothiazole derivatives (e.g., Example 1 and 24 in ) with complex substituents, such as tetrahydroquinoline or pyridazine moieties. These compounds exhibit enhanced receptor-binding profiles but face synthetic challenges, whereas the target compound’s simpler structure offers scalability advantages .

Biological Activity

N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes current findings related to its biological activity, including data tables and relevant case studies.

- Common Name : this compound

- CAS Number : 1072069-54-5

- Molecular Weight : 340.20 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | IC50 (μM) | MIC (μM) | Target Organism |

|---|---|---|---|

| 7a | 7.7 ± 0.8 | 0.08 | M. tuberculosis |

| 7g | 10.3 ± 2.6 | 0.08 | M. tuberculosis |

| N-(7-Bromo...) | NT | NT | Various Pathogens |

The data indicates that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting that modifications to the benzothiazole structure can enhance antimicrobial properties .

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. Studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines.

Table 2: Antitumor Activity of Selected Compounds

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound 5 | A549 (Lung Cancer) | 6.75 ± 0.19 | 9.31 ± 0.78 |

| Compound 6 | HCC827 (Lung Cancer) | 5.13 ± 0.97 | 7.02 ± 3.25 |

| N-(7-Bromo...) | MRC-5 (Normal Fibroblast) | NT | NT |

The results demonstrate that while some compounds show promising antitumor activity, they also affect normal fibroblast cells, indicating a need for further optimization to reduce toxicity .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with DNA and inhibit critical cellular processes involved in tumor growth and microbial resistance.

Case Study: DNA Binding Affinity

Research indicates that benzothiazole derivatives can bind to the minor groove of AT-DNA, which could interfere with DNA replication and transcription processes essential for cancer cell survival . This binding affinity highlights the potential for these compounds to act as effective chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.